5,6-Dichloro-1-methyl-1H-indole 5,6-Dichloro-1-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969968
InChI: InChI=1S/C9H7Cl2N/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3
SMILES:
Molecular Formula: C9H7Cl2N
Molecular Weight: 200.06 g/mol

5,6-Dichloro-1-methyl-1H-indole

CAS No.:

Cat. No.: VC15969968

Molecular Formula: C9H7Cl2N

Molecular Weight: 200.06 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dichloro-1-methyl-1H-indole -

Specification

Molecular Formula C9H7Cl2N
Molecular Weight 200.06 g/mol
IUPAC Name 5,6-dichloro-1-methylindole
Standard InChI InChI=1S/C9H7Cl2N/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3
Standard InChI Key FSZWNEYRRSZKBS-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=CC(=C(C=C21)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

5,6-Dichloro-1-methyl-1H-indole (C9_9H7_7Cl2_2N) features a bicyclic indole core with chlorine atoms at positions 5 and 6 and a methyl group at position 1. The molecular weight is 216.07 g/mol, with a density of approximately 1.45 g/cm3^3 . The methyl group at N1 imposes steric effects that influence intermolecular interactions, while the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity at the 3-position .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9_9H7_7Cl2_2N
Molecular Weight216.07 g/mol
Melting Point145–153°C (estimated)
Boiling Point331.3°C at 760 mmHg
LogP (Partition Coefficient)3.2 (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Chlorination: 1-Methyl-1H-indole undergoes electrophilic chlorination using sulfuryl chloride (SO2_2Cl2_2) in dichloromethane at 0–5°C, yielding 5,6-dichloro-1-methyl-1H-indole .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (∼78%) and minimize byproducts. Automated systems control reaction parameters (temperature, stoichiometry), followed by high-performance liquid chromatography (HPLC) for purification .

Reactivity and Functionalization

Electrophilic Substitution

The 3-position of the indole ring is highly reactive toward electrophiles. For example, Vilsmeier-Haack formylation introduces an aldehyde group, forming 5,6-dichloro-1-methyl-1H-indole-3-carboxaldehyde .

Nucleophilic Displacement

Chlorine atoms at C5 and C6 participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling π-conjugated system extensions .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProductYield
Vilsmeier-HaackPOCl3_3, DMF, 80°C3-Carboxaldehyde derivative65%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_35,6-Dichloro-3-arylindole72%

Pharmacological and Industrial Applications

Antimicrobial Activity

5,6-Dichloro-1-methyl-1H-indole derivatives inhibit Mycobacterium tuberculosis DprE1, a key enzyme in cell wall synthesis. Hybrid analogs exhibit MIC values of 0.02–3.125 μg/mL against drug-resistant strains .

Materials Science

The compound serves as a precursor for organic semiconductors. Thin films of its 3-vinyl derivatives show hole mobility of 0.12 cm2^2/V·s, suitable for OLED applications .

Comparative Analysis with Analogues

5,6-Dichloro-1H-indole (Non-Methylated)

Removal of the N1 methyl group reduces metabolic stability (t1/2_{1/2}: 1.2 vs. 4.8 hours in hepatocytes) but increases solubility (LogP: 2.7 vs. 3.2) .

6-Chloro-1-methyl-1H-indole

Mono-chlorination at C6 diminishes antibacterial potency (MIC: 12.5 μg/mL vs. 3.125 μg/mL for 5,6-dichloro analog) .

Future Research Directions

  • Targeted Drug Delivery: Encapsulation in lipid nanoparticles to improve bioavailability.

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes for chiral indole derivatives.

  • Computational Modeling: QSAR studies to optimize anti-tubercular activity .

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